molecular formula C10H8F3NO3S B14055495 1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-1-one

1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14055495
M. Wt: 279.24 g/mol
InChI Key: HRMCYAIYOIQYGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-1-one is an aromatic ketone featuring a propan-1-one backbone substituted with a nitro (-NO₂) group at the 2-position and a trifluoromethylthio (-SCF₃) group at the 4-position of the phenyl ring.

Properties

Molecular Formula

C10H8F3NO3S

Molecular Weight

279.24 g/mol

IUPAC Name

1-[2-nitro-4-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C10H8F3NO3S/c1-2-9(15)7-4-3-6(18-10(11,12)13)5-8(7)14(16)17/h3-5H,2H2,1H3

InChI Key

HRMCYAIYOIQYGL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)SC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Condensation-Reduction Strategy

The most well-documented method for synthesizing 1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-1-one involves a condensation-reduction sequence starting from a substituted benzaldehyde precursor. This approach, detailed in US Patent 3965190A , proceeds as follows:

  • Synthesis of 2-Nitro-4-(trifluoromethylthio)benzaldehyde :

    • The benzaldehyde precursor is synthesized by introducing the trifluoromethylthio group at the para position relative to the nitro group. This is achieved via nucleophilic aromatic substitution (SNAr) on 2-nitro-4-chlorobenzaldehyde using trifluoromethylthiolate reagents (e.g., AgSCF3 or CuSCF3).
    • Nitration is performed early in the sequence to direct subsequent functionalization. The nitro group’s strong electron-withdrawing nature deactivates the ring, necessitating careful control of reaction conditions to avoid over-nitration.
  • Condensation with Nitroethane :

    • The benzaldehyde derivative is condensed with nitroethane in the presence of a catalytic amine (e.g., n-butylamine) under reflux. This forms the nitropropene intermediate, 1-(2-nitro-4-(trifluoromethylthio)phenyl)-2-nitro-1-propene, via a Henry reaction mechanism.
    • Key conditions:
      • Solvent: Excess nitroethane (acts as solvent and reactant).
      • Catalyst: 2–5 mol% n-butylamine.
      • Temperature: 110–120°C (reflux).
      • Yield: ~64% after purification by fractional distillation.
  • Reduction to Propan-1-one :

    • The nitropropene intermediate is reduced to the target propanone using a mixture of iron powder and hydrochloric acid. Ferric chloride is added as a catalyst to enhance reaction kinetics.
    • Reaction conditions:
      • Temperature: 80–90°C.
      • Duration: 7–10 hours.
      • Workup: Steam distillation followed by ether extraction and vacuum rectification.
      • Yield: ~60.5%.

Industrial-Scale Optimization

Continuous Flow Reactors

Modern industrial synthesis prioritizes scalability and reproducibility. Continuous flow reactors are employed to:

  • Maintain precise temperature control during nitration and reduction steps.
  • Minimize side reactions (e.g., over-reduction or dimerization).
  • Achieve yields exceeding 70% in pilot-scale trials.

Purification Techniques

  • Steam Distillation : Effectively separates the propanone from iron salts and unreacted intermediates.
  • Recrystallization : Ethyl acetate or petroleum ether is used to purify the final product, yielding a crystalline solid with >98% purity.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield (%) Advantages Challenges
Condensation-Reduction Benzaldehyde → Nitropropene → Propanone 60–64 High regioselectivity; Scalable Multi-step; Nitro group instability
Friedel-Crafts Direct acylation of aromatic ring <30 Fewer steps Poor regioselectivity; Harsh conditions

Mechanistic Insights and Byproduct Management

Reduction Mechanism

The iron/HCl reduction of nitropropene proceeds via a radical intermediate, where Fe²⁺ facilitates single-electron transfers to the nitro group, ultimately yielding the ketone. Key byproducts include:

  • Amine Derivatives : Formed via over-reduction (controlled by limiting HCl concentration).
  • Dimeric Species : Mitigated by maintaining dilute reaction conditions.

Nitro Group Stability

The nitro group’s susceptibility to reduction necessitates careful pH control during workup. Alkaline conditions (pH >10) prevent premature reduction during steam distillation.

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of functionalized phenylpropanone derivatives .

Scientific Research Applications

1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethylthio group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Electronic Properties

The position and nature of substituents critically determine the electronic environment and steric effects. Key analogs include:

Compound Name Substituents (Position) Electronic Effects Reference
1-(4-(Trifluoromethylthio)phenyl)propan-1-one -SCF₃ (4-position) Strongly electron-withdrawing (para)
1-(3-Ethoxy-4-(trifluoromethylthio)phenyl)propan-1-one -OCH₂CH₃ (3), -SCF₃ (4) Electron-donating (ethoxy) + withdrawing
1-(2-Iodo-6-(trifluoromethylthio)phenyl)propan-1-one -I (2), -SCF₃ (6) Halogen (iodo) + withdrawing
1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-1-one -NO₂ (2), -SCF₃ (4) Dual electron-withdrawing Target
  • Key Observations: The nitro group at the 2-position in the target compound enhances electrophilicity at the carbonyl carbon compared to analogs lacking nitro substituents (e.g., ).
2.2 Physical Properties

Physical properties of related compounds (melting points, boiling points, density) vary with substituent effects:

Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³) Reference
1-(2-Hydroxy-7-(p-tolyl)naphthalen-1-yl)propan-1-one (1g) 172–191
1-(4-(Trifluoromethylthio)phenyl)propan-1-one 225.3 ± 40.0 1.28 ± 0.1
Target Compound (Inferred) Likely >200 ~250–300 ~1.3–1.4
  • Analysis: The nitro group in the target compound likely increases melting point compared to non-nitro analogs (e.g., ) due to enhanced intermolecular forces. Higher density (predicted ~1.3–1.4 g/cm³) aligns with trends for nitro- and sulfur-containing aromatics .

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-nitro-4-(trifluoromethylthio)phenyl)propan-1-one, and how are reaction conditions optimized?

The compound is typically synthesized via Friedel-Crafts acylation or Claisen-Schmidt condensation. For example, a nitro-substituted phenyl precursor can react with propanoyl chloride under Lewis acid catalysis (e.g., AlCl₃) in anhydrous dichloromethane. Optimization involves controlling temperature (0–5°C to prevent side reactions) and stoichiometric ratios of acylating agents. Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane eluents .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features confirm its structure?

  • FT-IR : A strong carbonyl (C=O) stretch near 1680–1700 cm⁻¹ and NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹).
  • NMR : In 1^1H NMR, the ketone β-protons appear as a triplet (~1.1 ppm), while aromatic protons show splitting patterns dependent on nitro and SCF₃ substituents. 19^{19}F NMR confirms the trifluoromethylthio group (-SCF₃) as a singlet near -40 ppm.
  • HRMS : The molecular ion peak [M+H]⁺ should match the exact mass (C₁₀H₇F₃NO₃S: ~302.02 g/mol) .

Q. How is the purity of this compound validated, and what analytical standards are recommended?

Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Melting point determination (compared to literature values) and elemental analysis (%C, %H, %N) further validate purity. Commercial standards like 4'-methylpropiophenone derivatives (e.g., 1-(4-methylphenyl)propan-1-one) can serve as benchmarks for method calibration .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities?

Crystallization is hindered by the compound’s nitro and SCF₃ groups, which introduce steric and electronic effects. Slow vapor diffusion using dichloromethane/hexane mixtures improves crystal growth. SCXRD with SHELXL software refines the structure by analyzing bond angles, torsion angles, and intermolecular interactions (e.g., C=O···H hydrogen bonds). Discrepancies between experimental and calculated powder XRD patterns may indicate polymorphism .

Q. How do the electron-withdrawing nitro and SCF₃ groups influence the compound’s reactivity in nucleophilic addition reactions?

The nitro (-NO₂) and trifluoromethylthio (-SCF₃) groups deactivate the aromatic ring via meta-directing effects, reducing electrophilicity at the carbonyl carbon. Nucleophilic additions (e.g., Grignard reagents) require activation by Lewis acids (e.g., BF₃·Et₂O) to polarize the carbonyl group. Computational studies (DFT) can model charge distribution to predict reaction sites .

Q. What strategies mitigate discrepancies in spectroscopic data caused by isomeric impurities?

Isomeric byproducts (e.g., ortho vs. para substitution) are identified via 2D NMR (COSY, NOESY) and GC-MS. For example, NOESY correlations between aromatic protons and the SCF₃ group distinguish substitution patterns. Preparative HPLC with chiral columns resolves enantiomeric impurities .

Q. How can computational chemistry predict the compound’s biological activity, and what docking models are applicable?

Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) evaluates binding affinity. Pharmacophore models highlight interactions between the nitro group and enzyme active sites. ADMET predictions assess bioavailability and metabolic stability, guided by the compound’s logP (~2.5) and PSA (~75 Ų) .

Methodological Guidance

Q. What protocols are recommended for stability studies under varying pH and temperature conditions?

  • Thermal Stability : TGA/DSC analysis (25–300°C, 10°C/min) under nitrogen.
  • Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC.
  • pH Stability : Incubate in buffers (pH 1–13) and quantify degradation products using LC-MS .

Q. How should researchers handle conflicting data between experimental and theoretical NMR chemical shifts?

Reconcile discrepancies by:

  • Validating solvent effects (e.g., CDCl₃ vs. DMSO-d₆).
  • Using higher-level DFT calculations (B3LYP/6-311+G(d,p)) with implicit solvation models.
  • Cross-referencing with databases (PubChem, ChemSpider) for analogous structures .

Tables for Key Data

Table 1: Spectral Reference Data

TechniqueKey SignalsReference
1^1H NMRδ 8.5–8.7 (d, aromatic H), δ 1.1 (t, CH₂CH₃)
19^{19}F NMRδ -40.2 (s, SCF₃)
FT-IR1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂)

Table 2: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temp.0–5°CPrevents decomposition
CatalystAlCl₃ (1.2 eq)Maximizes acylation
SolventAnhydrous CH₂Cl₂Enhances solubility

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.